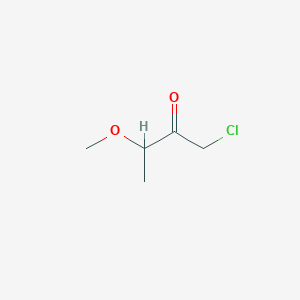

1-Chloro-3-methoxybutan-2-one

Description

Overview of α-Haloketones as Key Synthetic Intermediates in Modern Organic Chemistry

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. nih.gov Their importance in synthetic organic chemistry stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. This unique structural feature renders them highly reactive and versatile building blocks for the synthesis of more complex molecules. mdpi.com

The reactivity of α-haloketones is enhanced by the electron-withdrawing nature of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov They readily participate in a variety of chemical transformations, including nucleophilic substitution reactions, elimination reactions, and rearrangements, making them invaluable for constructing diverse molecular architectures. fiveable.me Consequently, α-haloketones are crucial precursors in the synthesis of numerous biologically active compounds, natural products, and heterocyclic systems. mdpi.comtandfonline.comnih.gov Their utility extends to the pharmaceutical industry, where they serve as key intermediates for blockbuster drugs. mdpi.comnih.govnuph.edu.ua

The synthesis of α-chloroketones can be achieved through various methods, including the direct chlorination of ketones using reagents like N-chlorosuccinimide or sulfuryl chloride. tandfonline.com Other approaches involve the reaction of diazomethyl ketones with hydrogen chloride or the use of organocadmium compounds with chloroacetyl chloride. acs.org More contemporary and safer methods utilize reagents like iodobenzene (B50100) dichloride for the direct conversion of ketones to α-chloroketone acetals. organic-chemistry.org

Structural Characteristics and Chemical Importance of 1-Chloro-3-methoxybutan-2-one within the α-Haloketone Class

This compound is a specific member of the α-chloroketone family. Its structure features a four-carbon butanone backbone with a chlorine atom at the C1 position and a methoxy (B1213986) group at the C3 position.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2356405-40-6 |

| Molecular Formula | C5H9ClO2 |

| Molecular Weight | 136.58 g/mol |

| InChI Key | YUPPAQKACAMXOD-UHFFFAOYSA-N |

Source: Sigma-Aldrich sigmaaldrich.com

The presence of the methoxy group at the C3 position introduces an additional functional group that can influence the compound's reactivity and potential synthetic applications. This structural feature distinguishes it from simpler α-chloroketones and can offer unique opportunities for selective chemical modifications. The interplay between the chloro, keto, and methoxy functionalities makes this compound a potentially valuable and nuanced building block in organic synthesis.

Rationale for Comprehensive Research into this compound

The rationale for a thorough investigation of this compound is rooted in the established importance of α-chloroketones and the unique structural elements of this specific molecule. While the general reactivity of α-chloroketones is well-documented, the influence of the C3-methoxy group on the reaction pathways of this compound warrants detailed study. Understanding how this substituent affects the electrophilicity of the carbonyl carbon and the α-carbon, as well as its potential to participate in neighboring group interactions, is crucial for unlocking its full synthetic potential.

Comprehensive research can elucidate novel reaction pathways and lead to the development of new synthetic methodologies. For instance, the methoxy group could direct the stereochemical outcome of reactions or enable unique intramolecular cyclizations. A detailed study of its reactivity with various nucleophiles and under different reaction conditions could reveal selective transformations not achievable with other α-chloroketones.

Research Objectives and Scope for In-Depth Academic Investigation of this compound

An in-depth academic investigation of this compound should be guided by a clear set of research objectives designed to fully characterize its chemical behavior and synthetic utility.

Primary Research Objectives:

Synthesis and Characterization: To develop and optimize efficient and scalable synthetic routes to this compound and to fully characterize the compound using modern spectroscopic and analytical techniques.

Reactivity Profiling: To systematically investigate the reactivity of this compound with a diverse range of nucleophiles (e.g., O, N, S, and C-based nucleophiles) to map out its reaction landscape. This includes studying classic reactions of α-chloroketones such as the Favorskii rearrangement, as well as Perkow and Arbuzov reactions with phosphites. acs.orgrsc.org

Mechanistic Studies: To elucidate the mechanisms of key reactions through kinetic studies, isotopic labeling experiments, and computational modeling to understand the influence of the methoxy group on reaction pathways and transition states.

Synthetic Applications: To explore the application of this compound as a key intermediate in the synthesis of novel heterocyclic compounds, functionalized carbonyl derivatives, and other target molecules of potential academic or industrial interest.

Scope of Investigation:

The investigation should encompass a broad range of reaction conditions, including variations in solvents, temperatures, and catalysts, to determine the optimal parameters for desired transformations. The study should also include a comparative analysis of the reactivity of this compound with that of structurally related α-chloroketones to highlight the specific contributions of the methoxy group. The ultimate goal is to establish a comprehensive understanding of this compound's chemical personality, thereby enabling its strategic use in the design and execution of complex organic syntheses.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxybutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(8-2)5(7)3-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPAQKACAMXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356405-40-6 | |

| Record name | 1-chloro-3-methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 Methoxybutan 2 One

Review of Established Synthetic Routes to α-Chloroketones

The preparation of α-chloroketones can be broadly categorized into direct and indirect methods. Direct methods involve the introduction of a chlorine atom at the α-position of a pre-existing ketone, while indirect methods construct the α-chloroketone moiety from other functional groups.

Direct Halogenation of Ketones and Related Carbonyl Compounds

The most common route to α-haloketones is the direct halogenation of a ketone precursor. This transformation typically proceeds through an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic chlorine source.

A variety of chlorinating agents have been developed for this purpose, ranging from molecular chlorine to more specialized reagents that offer improved selectivity and safer handling. Common reagents include molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Acidic or basic conditions are often employed to catalyze the formation of the reactive enol or enolate intermediate. For instance, the monochlorination of ketones like acetone (B3395972) has been achieved with good results when conducted in an aqueous solution of calcium carbonate. While effective, the use of toxic and difficult-to-handle reagents like chlorine gas has prompted the development of alternative protocols.

| Reagent | Typical Conditions | Substrate Scope | Notes |

| Molecular Chlorine (Cl₂) ** | Acidic or basic catalysis | Aliphatic and aromatic ketones | Can be difficult to handle (gas); risk of polychlorination. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., p-TSA), or solvent-free | Broad, including aryl and cyclic ketones | Solid reagent, easier to handle than Cl₂; organocatalytic enantioselective versions exist. |

| Sulfuryl Chloride (SO₂Cl₂) ** | Neat or in various solvents (e.g., CH₂Cl₂) | Aryl ketones | Common reagent for α-monochlorination. |

| Trichloroisocyanuric Acid | With TEMPO (for primary alcohols) or MeOH (for secondary alcohols) | Primary and secondary alcohols | Directly converts alcohols to α-chloro aldehydes/ketones. |

Indirect Methods for α-Chloroketone Synthesis

Indirect methods provide alternative pathways to α-chloroketones, often by assembling the functional group from different starting materials. These routes can be advantageous when the corresponding ketone precursor is unavailable or sensitive to direct chlorination conditions.

One notable indirect method involves the chain extension of esters. A practical route that avoids the use of the toxic and explosive diazomethane (B1218177) has been developed, where methyl esters react with dimethylsulfoxonium methylide to form β-keto dimethylsulfoxonium ylides. Subsequent treatment with hydrogen chloride yields the corresponding α-chloroketones. Another classic approach is the Nierenstein reaction, where an acyl chloride reacts with diazomethane to produce an α-chloroketone.

Syntheses starting from α-diazoketones have also been established. For example, stirring an α-diazoketone with ferric chloride (FeCl₃) and silica (B1680970) gel in dichloromethane (B109758) can produce α-chloroaryl ketones in good yields. Furthermore, functionalized α-chloroketones can be accessed from vinyl halides through oxidative transposition mediated by hypervalent iodine reagents.

| Starting Material | Key Reagents | Description | Notes |

| Methyl Esters | 1. Dimethylsulfoxonium methylide 2. HCl | A one-carbon chain extension that avoids diazomethane. | Safer alternative to methods requiring diazomethane. |

| Acyl Chlorides | Diazomethane | Nierenstein reaction for the synthesis of α-chloroketones. | Diazomethane is toxic and explosive. |

| α-Diazoketones | Ferric Chloride (FeCl₃), Silica Gel | Conversion of the diazo group to a chloro group. | Tolerates a range of aromatic substituents. |

| Vinyl Halides | Hypervalent Iodine Reagents (e.g., HTIB) | Oxidative transposition to yield α-halo ketones. | Provides access to polyvalent synthetic precursors. |

Targeted Synthetic Approaches for 1-Chloro-3-methoxybutan-2-one

The synthesis of the specific target, this compound, can be envisioned through several strategic approaches based on the general principles outlined above.

Preparation via Chlorination of Butanone Derivatives

The most direct route to this compound is the α-chlorination of its ketone precursor, 3-methoxybutan-2-one (B3048630). This starting material is known and has been evaluated as a sustainable bio-based solvent. The presence of the methoxy (B1213986) group at the β-position is not expected to interfere with the standard α-chlorination at the C1 position.

The reaction would involve the treatment of 3-methoxybutan-2-one with a suitable chlorinating agent. Based on established protocols for asymmetric ketones, reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) under acidic catalysis would be expected to selectively chlorinate the less substituted α-carbon (the methyl group), yielding the desired product. The reaction proceeds via the more stable enol intermediate, favoring chlorination away from the sterically bulkier isopropyl-analogous side of the ketone.

Utilization of Novel Chlorinating Reagents (e.g., Iodobenzene (B50100) Dichloride, Non-Hazardous Halogen Sources)

To overcome the hazards associated with reagents like molecular chlorine, milder and more selective chlorinating agents have been developed.

Iodobenzene Dichloride (PhICl₂) : This hypervalent iodine reagent is a crystalline solid that is safer and easier to handle than gaseous chlorine. It has been effectively used for the α-chlorination of both aliphatic and aromatic ketones. The reaction of 3-methoxybutan-2-one with iodobenzene dichloride, likely in a solvent such as ethylene (B1197577) glycol, would be expected to produce this compound in high yield. This reagent can be readily prepared in minutes by reacting iodobenzene with sodium hypochlorite (B82951) in a dilute hydrochloric acid solution.

Non-Hazardous Halogen Sources : Recent research has focused on developing synthetic protocols that utilize simple and non-hazardous halogen sources. An iron-catalyzed reaction of alkenes with potassium chloride (KCl) using oxygen as the terminal oxidant under visible-light irradiation has been reported for the synthesis of α-chloroketones. This method avoids the use of hazardous electrophilic halogenating agents. Another approach uses ammonium (B1175870) chloride as the chlorine source in conjunction with an oxidant like potassium monoperoxysulfate (Oxone®) for the direct α-chlorination of ketones.

| Reagent System | Advantages | Proposed Application |

| **Iodobenzene Dichloride (PhICl₂) ** | Safer solid reagent, high yields, mild conditions. | Direct chlorination of 3-methoxybutan-2-one. |

| KCl / FeCl₃ / Visible Light | Uses a non-hazardous salt as the chlorine source. | Applicable if starting from an alkene precursor. |

| NH₄Cl / Oxone® | Inexpensive and readily available reagents. | Direct one-pot chlorination of 3-methoxybutan-2-one. |

Strategies Employing Functional Group Interconversions

Functional group interconversion (FGI) provides a versatile strategy for synthesizing complex molecules by converting one functional group into another. This approach can be applied to the synthesis of this compound.

One plausible FGI strategy is the direct conversion of a secondary alcohol to an α-chloroketone. The compound 3-methoxybutan-2-ol could be treated with trichloroisocyanuric acid, which serves as both the oxidant and the α-halogenating reagent. For secondary alcohols, the addition of methanol (B129727) is often essential to promote the chlorination of the intermediate ketone that is formed in situ. This one-step process would convert the alcohol directly to the desired this compound.

Another FGI route could involve the synthesis of the corresponding chlorohydrin, 1-chloro-3-methoxybutan-2-ol, followed by oxidation. The chlorohydrin could potentially be prepared from a suitable alkene precursor. Subsequent selective oxidation of the secondary alcohol to a ketone, using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the final product.

Advanced Synthetic Techniques for this compound

Recent advancements have focused on technologies that offer enhanced reaction control, scalability, and safety. Continuous flow synthesis, microwave-assisted reactions, and photoredox catalysis represent the forefront of these efforts.

Continuous flow chemistry offers a powerful platform for the synthesis of α-chloroketones by enabling the use of highly reactive intermediates with enhanced safety and control. vapourtec.com This technology replaces traditional batch reactors with a system of pumps and microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netzendy.io

One prominent strategy involves the reaction of esters with transient chloromethyllithium under continuous flow conditions. researchgate.net This method provides rapid and highly chemoselective access to a wide range of α-chloroketones, achieving high yields in residence times of less than five seconds. vapourtec.comresearchgate.net The setup typically involves pumping solutions of a lithium amide base and dichloromethane through a micromixer to generate the unstable chloromethyllithium in situ. This stream is then immediately mixed with a solution of the ester precursor. The rapid mixing and precise temperature control afforded by the flow reactor prevent the decomposition of the reactive organolithium species. This approach has demonstrated remarkable throughput, capable of producing grams of product per hour. researchgate.net

Another sophisticated continuous flow process involves the multi-step synthesis of chiral α-halo ketones from N-protected amino acids. acs.org This system can integrate the in-situ generation of diazomethane, a toxic and explosive reagent, thereby avoiding its storage and handling. acs.org The diazomethane is generated in a specialized tube-in-tube reactor and immediately consumed in a subsequent reaction step to form a diazoketone, which is then converted to the α-chloroketone. acs.org

Table 1: Examples of α-Chloroketone Synthesis via Continuous Flow

| Starting Material (Ester) | Product (α-Chloroketone) | Yield (%) | Residence Time | Reference |

| Ethyl benzoate | 2-Chloro-1-phenylethan-1-one | 95 | < 5 s | researchgate.net |

| Methyl 4-methoxybenzoate | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | 99 | < 5 s | researchgate.net |

| Ethyl cyclohexanecarboxylate | 1-(Chloroacetyl)cyclohexan-1-ol | 91 | < 5 s | researchgate.net |

| N-Boc-L-phenylalanine | (S)-tert-butyl (1-chloro-3-oxo-4-phenylbutan-2-yl)carbamate | 87 | ~4.5 h (multi-step) | acs.org |

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures. anton-paar.com This technique can dramatically reduce reaction times from hours to minutes and often improves product yields by minimizing the formation of side products. mdma.chnih.gov For the synthesis of this compound, a plausible microwave-assisted approach would involve the chlorination of its precursor, 3-methoxybutan-2-one, using a suitable chlorinating agent under solvent-free or minimal solvent conditions. mdma.ch While specific protocols for this exact transformation are not extensively documented, the general principles of microwave-assisted organic synthesis (MAOS) suggest its potential for enhancing traditional α-chlorination methods. researchgate.net

Photoredox Catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions using visible light as the energy source. rsc.org This methodology is predicated on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.govnih.gov For the α-chlorination of ketones, a photoredox cycle could be designed to generate a chlorine radical from a benign chlorine source. This radical could then react with an enol or enolate form of 3-methoxybutan-2-one. Alternatively, metallaphotoredox strategies, which combine a photocatalyst with a transition metal catalyst (e.g., nickel), can enable cross-coupling reactions that are otherwise challenging. nih.govorganic-chemistry.org This dual catalytic system could potentially be applied to the synthesis of α-chloroketones from different precursors under gentle, light-driven conditions. nih.govrsc.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is of significant interest as chirality is a key factor in the biological activity of many molecules. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired enantiomer or diastereomer.

Asymmetric α-chlorination introduces a chlorine atom at the α-position of a ketone with a high degree of enantioselectivity. researchgate.net Organocatalysis has been particularly successful in this area. researchgate.netmdpi.com Chiral amines, thioureas, or squaramides can catalyze the reaction between a ketone and an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). researchgate.netacs.org The catalyst forms a transient chiral enamine or activates the reactants through hydrogen bonding, creating a chiral environment that directs the approach of the chlorinating agent to one face of the molecule. mdpi.comacs.org

A mechanistically distinct approach employs nucleophilic chloride sources, such as sodium chloride (NaCl), in an enantioconvergent process. nih.govacs.org In this strategy, a racemic α-keto sulfonium (B1226848) salt is subjected to a chiral phase-transfer catalyst. nih.govacs.org The catalyst facilitates a dynamic kinetic resolution, allowing for the efficient conversion of the racemate into a single, highly enantioenriched α-chloroketone product. nih.gov

Table 2: Examples of Asymmetric α-Chlorination of Ketones

| Ketone Substrate | Catalyst Type | Chlorine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1-Indanone derivative | Cinchona Alkaloid | NCS | 99 | 97 | acs.org |

| 1-Tetralone derivative | Cinchona Alkaloid | NCS | 98 | 96 | acs.org |

| Propiophenone derivative | Chiral Thiourea | NaCl (from sulfonium salt) | 95 | 98 | nih.govacs.org |

| Cyclohexanone | Chiral Primary Amine | NCS | 84 | 92 | researchgate.net |

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. sigmaaldrich.com For the synthesis of this compound, its precursor could be derivatized with a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. wikipedia.org The steric bulk and conformational rigidity of the auxiliary would then direct the incoming chlorinating agent to one face of the resulting enolate, leading to a diastereoselective chlorination. The auxiliary is subsequently cleaved under mild conditions to yield the enantiomerically enriched α-chloroketone. wikipedia.org

The use of chiral catalysts , as discussed in the previous section, offers a more atom-economical approach as the chiral material is used in sub-stoichiometric amounts. Chiral phase-transfer catalysts, often based on Cinchona alkaloids, are particularly effective for the α-chlorination of β-keto esters and related compounds. acs.orgnih.gov These catalysts shuttle the enolate and chlorinating agent between phases, with the asymmetric induction occurring within a chiral ion pair.

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. nih.gov For chlorination reactions, several classes of halogenating enzymes, or halogenases , have been identified in nature. manchester.ac.uk Flavin-dependent halogenases, for instance, are capable of performing highly regioselective and stereoselective chlorination of a wide range of organic substrates, including those with activated C-H bonds adjacent to carbonyl groups. nih.govnih.govresearchgate.net

The general mechanism for a flavin-dependent halogenase involves the enzyme using flavin adenine (B156593) dinucleotide (FAD), molecular oxygen, and a chloride ion to generate a highly electrophilic chlorinating species, often proposed to be hypochlorous acid (HOCl), within the confines of its active site. nih.gov This reactive species is then precisely positioned to chlorinate the substrate, which is also bound in a specific orientation, thus ensuring high stereoselectivity. While a specific halogenase for the α-chlorination of 3-methoxybutan-2-one has not been reported, the potential for enzyme discovery and protein engineering makes biocatalysis a highly promising and sustainable future strategy for producing enantiopure this compound. manchester.ac.uk

Reactivity and Reaction Mechanisms of 1 Chloro 3 Methoxybutan 2 One

Chemical Transformations Involving the α-Chloroketone Moiety

The presence of a chlorine atom on the carbon adjacent to a carbonyl group, known as an α-chloroketone, imparts unique reactivity to 1-Chloro-3-methoxybutan-2-one. This section delves into the primary chemical transformations this moiety undergoes.

The carbon atom bonded to the chlorine in this compound is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. These reactions are fundamental in synthetic organic chemistry for introducing a variety of functional groups.

The general mechanism for nucleophilic substitution at an α-haloketone can proceed via either an S(_N)1 or S(_N)2 pathway. In an S(_N)1 reaction, the leaving group departs in the first step to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com In an S(_N)2 reaction, the nucleophile attacks the carbon atom and displaces the leaving group in a single, concerted step. chegg.com The specific pathway is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. youtube.comchegg.com For primary alkyl halides like 1-chloro-3-methylpentane, the S(_N)2 mechanism is generally favored. chegg.com

A study on the reaction of α-chloroketones with trialkyl phosphites demonstrated a regioselective O/C phosphorylation. rsc.org This reaction can proceed via two main pathways: the Perkow reaction, which involves nucleophilic attack on the carbonyl carbon to form enol phosphates, and the Arbuzov reaction, where the nucleophile attacks the chlorinated carbon to yield β-ketophosphonates. rsc.org

| Nucleophile | Reagent(s) | Product Type | Reaction Type |

| Phosphite (B83602) | Trialkyl phosphite | Enol phosphate (B84403) or β-ketophosphonate | Perkow or Arbuzov Reaction |

| Amine | Amines | α-aminoketone | Nucleophilic Substitution |

| Thiolate | Thiolates | α-thioketone | Nucleophilic Substitution |

| Cyanide | NaCN/KCN | α-cyanoketone | Nucleophilic Substitution |

This table provides examples of nucleophilic substitution reactions at the chlorinated carbon of α-chloroketones.

In the presence of a base, this compound can undergo an elimination reaction, specifically dehydrochlorination, to form an α,β-unsaturated ketone. youtube.comrsc.org This reaction involves the removal of a proton from the carbon adjacent to the carbonyl group (the α'-position) and the elimination of the chloride ion.

The mechanism is typically an E2 (elimination, bimolecular) process, where the base abstracts a proton and the leaving group departs simultaneously, forming a double bond. youtube.com The formation of the more substituted (Zaitsev's rule) or less substituted (Hofmann's rule) alkene can be influenced by the nature of the base used. youtube.com The dehydrohalogenation of alkyl halides is a common method for the synthesis of alkenes. youtube.comresearchgate.net

A characteristic reaction of α-haloketones with an enolizable proton is the Favorskii rearrangement. adichemistry.comwikipedia.orgnumberanalytics.com This reaction occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. wikipedia.orgpurechemistry.org When alkoxides are used as the base, esters are formed, and when amines are used, amides are the products. adichemistry.com

The mechanism of the Favorskii rearrangement is thought to involve the formation of an enolate ion on the side of the ketone away from the halogen atom. wikipedia.orgdrhnsp.org This enolate then undergoes an intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. adichemistry.comwikipedia.orgnumberanalytics.com The cyclopropanone is then attacked by the base at the carbonyl carbon, leading to the opening of the ring to form the most stable carbanion, which is subsequently protonated to give the final carboxylic acid derivative. adichemistry.comwikipedia.org

In cases where enolate formation is not possible, a pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.org

Reactivity of the Carbonyl Group

The carbonyl group in this compound is another site of significant reactivity, participating in reduction and addition reactions.

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-chloro-3-methoxybutan-2-ol. This transformation can be achieved using various reducing agents. A common method for the reduction of ketones to alcohols is the Meerwein-Ponndorf-Verley (MPV) reaction, which typically uses an aluminum alkoxide like aluminum isopropoxide in the presence of a secondary alcohol. google.com Enzymatic reductions have also been shown to be effective for the conversion of chloroketones to chlorohydrins. organic-chemistry.org

Furthermore, the ketone can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine.

| Reaction Type | Reagent(s) | Product |

| Reduction to Alcohol | Aluminum isopropoxide, Isopropanol | 1-Chloro-3-methoxybutan-2-ol |

| Enzymatic Reduction | Enzymes | 1-Chloro-3-methoxybutan-2-ol organic-chemistry.org |

| Reductive Amination | Amine, Reducing Agent | N-(1-methoxybutan-2-yl)amine derivative |

This table summarizes reduction reactions of the carbonyl group in α-chloroketones.

The carbonyl carbon of this compound is electrophilic and can be attacked by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form new carbon-carbon bonds. rsc.orgresearchgate.net These reactions are fundamental for building more complex carbon skeletons.

The addition of a Grignard reagent to an α-chloroketone leads to the formation of a tertiary alcohol. acs.org For instance, the reaction of an α-chloroketone with a Grignard reagent, followed by treatment with lithium, can lead to the formation of olefins. rsc.orgrsc.org The enhanced reactivity of α-chloroketones also allows for stereoselective additions, such as the addition of phenylacetylene (B144264) in the presence of a chiral ligand to produce chiral propargylic alcohols. mdpi.com

Another related reaction is the Reformatsky-type reaction, where an α-chloroketone reacts with an aldehyde in the presence of a metal like reactive barium to form β-hydroxy ketones. researchgate.net

| Organometallic Reagent | Reactant | Product Type |

| Grignard Reagent (R-MgX) | - | Tertiary Alcohol acs.org |

| Organolithium Reagent (R-Li) | - | Tertiary Alcohol |

| Phenylacetylene/Me(_2)Zn | Phenylacetylene | Propargylic Alcohol mdpi.com |

| Reactive Barium | Aldehyde | β-Hydroxy Ketone researchgate.net |

This table illustrates organometallic addition reactions involving the carbonyl group of α-chloroketones.

Acetal (B89532) and Ketal Formation

The carbonyl group of this compound is a key site for nucleophilic addition reactions, leading to the formation of acetals and ketals. These reactions typically involve the treatment of the ketone with an alcohol in the presence of an acid catalyst. The general mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol to form a hemiacetal or hemiketal. Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second alcohol molecule, yields the final acetal or ketal.

The formation of cyclic acetals or ketals is also possible and often favored due to their thermodynamic stability. For instance, reaction with a diol such as ethane-1,2-diol in the presence of an acid catalyst would lead to the formation of a 1,3-dioxolane (B20135) derivative.

While specific studies on acetal and ketal formation of this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established for ketones. masterorganicchemistry.comgoogle.com The presence of the electron-withdrawing chlorine atom at the α-position may influence the rate of this reaction. Generally, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. thieme-connect.de

A generalized reaction scheme for acetal formation is presented below:

A generalized reaction scheme for the acid-catalyzed formation of an acetal from a ketone and an alcohol.

A generalized reaction scheme for the acid-catalyzed formation of an acetal from a ketone and an alcohol.Transformations Involving the Methoxy (B1213986) Group and Butane (B89635) Chain

The methoxy group in this compound represents an ether linkage that can be susceptible to cleavage under specific conditions. Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of this compound, this would lead to the formation of a secondary alcohol and methyl halide.

The reaction pathway, whether S(_N)1 or S(_N)2, depends on the nature of the carbon atoms attached to the ether oxygen. masterorganicchemistry.com For the methoxy group, the cleavage will likely proceed through an S(_N)2 mechanism, where the nucleophile attacks the less hindered methyl group.

Selective cleavage of methoxy groups, particularly those adjacent to a carbonyl function, can sometimes be achieved using Lewis acids like aluminum chloride (AlCl(_3)) or boron trichloride (B1173362) (BCl(_3)). nih.gov These reagents can chelate to both the carbonyl and methoxy oxygens, facilitating cleavage.

Substitution reactions at the methoxy group are less common but can occur under specific conditions, such as through transetherification processes catalyzed by certain metals or acids. organic-chemistry.orgacs.org

The reactivity at the C-3 and C-4 positions of the butane backbone of this compound is largely influenced by the adjacent functional groups. The C-3 position, being attached to the electron-withdrawing methoxy group, is activated towards certain reactions. The hydrogen atom at C-3 is not particularly acidic, but under strong basic conditions, elimination reactions could potentially occur, although this is less likely than reactions involving the more acidic α-protons.

Reactions at the C-4 methyl group are generally limited due to its unactivated nature. However, under radical conditions, halogenation at this position could be possible, though it would likely be unselective.

More significant reactions involving the butane backbone are often observed in related butanone structures under specific catalytic conditions, leading to C-C and C-O bond cleavage and the formation of smaller keto-alcohols. researchgate.net However, the direct applicability of these to this compound would require experimental verification.

Mechanistic Investigations of Key Reactions

The elucidation of reaction pathways and the characterization of transition states are crucial for understanding the reactivity of this compound. A transition state is a high-energy, short-lived atomic configuration that occurs during a chemical reaction as reactants are converted into products. masterorganicchemistry.comwikipedia.org

For reactions involving α-chloro ketones, mechanistic studies often focus on nucleophilic substitution and elimination pathways. The Favorskii rearrangement is a notable reaction of α-halo ketones with a base, which proceeds through a cyclopropanone intermediate. wikipedia.org The presence of the methoxy group in this compound could influence the course of such rearrangements.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction mechanisms and determining the geometries and energies of transition states. wikipedia.orgacs.org For instance, in the S(_N)2 reaction of a similar α-chloro ketone, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. wikipedia.org

Kinetic studies on the chloroetherification of alkenes have suggested that the chlorine transfer occurs in an early transition state. digitellinc.com While this is a different reaction type, it highlights the kind of mechanistic insights that can be gained from such investigations.

Kinetic studies provide quantitative data on reaction rates and are essential for understanding reaction mechanisms. The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts.

For α-chloro ketones, kinetic investigations have been conducted for various reactions. For example, the rate of halogenation of ketones can be independent of the halogen concentration, indicating that the formation of an enol or enolate is the rate-determining step. libretexts.orglibretexts.org The presence of the α-chloro substituent can affect the acidity of the remaining α-protons and thus influence the rate of enolate formation. masterorganicchemistry.com

Studies on the oxidation of related compounds, such as 3-methoxybutan-1-ol, by various oxidizing agents have determined the reaction to be first order with respect to both the substrate and the oxidant. niscpr.res.inresearchgate.netresearchgate.net These studies also often investigate the effect of solvent polarity and isotopic substitution on the reaction rate to elucidate the mechanism. niscpr.res.inresearchgate.net

The following table presents hypothetical rate data for a reaction involving an α-chloro ketone, illustrating how reaction rates can be determined under varying conditions.

| Entry | [α-Chloro Ketone] (M) | [Nucleophile] (M) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 25 | 1.5 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 35 | 3.1 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

This data would suggest a reaction that is first order in the α-chloro ketone and zero order in the nucleophile, with a rate that increases with temperature. Such kinetic profiles are invaluable for constructing a detailed picture of the reaction mechanism.

Synthetic Utility and Applications of 1 Chloro 3 Methoxybutan 2 One As a Building Block

Versatile Intermediate for the Construction of Complex Organic Molecules

As a bifunctional molecule, 1-chloro-3-methoxybutan-2-one possesses two primary sites for chemical modification: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. These features theoretically permit its use in constructing more complex molecular architectures.

Role in Carbon-Carbon Bond Forming Reactions

The α-chloro ketone functionality is a well-known electrophilic partner in carbon-carbon bond-forming reactions. Typically, such compounds can react with a variety of carbon nucleophiles, including enolates, organometallic reagents, and enamines. However, specific examples and detailed research findings on the participation of this compound in such reactions are not extensively documented in peer-reviewed literature.

Application in Heterocyclic Synthesis (e.g., furan (B31954), pyrrole (B145914), imidazole (B134444) derivatives)

Precursor for Advanced Pharmaceutical Intermediates and Biologically Active Compounds

The structural motifs present in this compound are found in various biologically active molecules. Chiral amines and their derivatives, which could potentially be synthesized from this ketone, are key components in many pharmaceuticals. nih.gov Despite its commercial availability as a potential intermediate echemi.com, specific instances of its use as a direct precursor in the synthesis of advanced pharmaceutical intermediates or named biologically active compounds are not described in the accessible literature.

Derivatization Strategies to Diverse Functional Group Architectures

The chemical reactivity of this compound allows for theoretical derivatization into various other functionalized compounds.

Synthesis of α-Oxygenated Ketones and β-Keto Ethers

The chlorine atom in α-chloro ketones can typically be displaced by oxygen nucleophiles to yield α-oxygenated ketones. For example, reaction with a carboxylate salt followed by hydrolysis could yield an α-hydroxy ketone. The parent compound, 3-methoxybutan-2-one (B3048630), is itself a β-keto ether. whiterose.ac.uknih.gov However, specific synthetic protocols starting from this compound to produce other α-oxygenated ketones or to modify the existing β-keto ether structure are not detailed in published research.

Preparation of Amino Ketones and Related Nitrogen-Containing Compounds

The substitution of the chloride with nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, is a standard method for preparing α-amino ketones. These compounds are valuable intermediates in medicinal chemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov Furthermore, reductive amination of the ketone moiety could lead to the formation of amino alcohols. The related chiral amine, (2S,3S)-3-methoxybutan-2-amine, is known and used as a building block, suggesting that derivatives of this compound have synthetic potential. Nevertheless, specific studies detailing the conversion of this compound into amino ketones or other nitrogen-containing compounds have not been found in the reviewed literature.

Formation of Sulfur and Phosphorus Analogues

The electrophilic nature of the carbon atom bearing the chlorine in this compound facilitates its reaction with various nucleophiles, providing a straightforward route to a range of derivatives. The synthesis of sulfur and phosphorus analogues is of particular interest due to the prevalence of these heteroatoms in biologically active molecules and functional materials.

Synthesis of Thioether Analogues:

The reaction of α-haloketones with thiols or their corresponding thiolates is a well-established method for the formation of α-keto thioethers. In the case of this compound, a direct nucleophilic substitution reaction with a thiol (R-SH) or a thiolate salt (R-SNa) would be expected to yield the corresponding 1-(alkylthio)-3-methoxybutan-2-one or 1-(arylthio)-3-methoxybutan-2-one derivatives. This transformation typically proceeds via an SN2 mechanism, wherein the sulfur nucleophile displaces the chloride ion. The reaction is often carried out in the presence of a non-nucleophilic base to deprotonate the thiol, thereby increasing its nucleophilicity.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiol (R-SH) / Thiolate (R-S⁻) | 1-(Alkyl/Arylthio)-3-methoxybutan-2-one | Nucleophilic Substitution |

This table illustrates the general reaction for the formation of thioether analogues from this compound.

Research on the reaction of α-haloketones with various sulfur nucleophiles has shown that the process is generally efficient and tolerates a wide range of functional groups on the thiol. acs.orgorganic-chemistry.org For instance, both aliphatic and aromatic thiols can be readily employed. acs.org The resulting α-keto thioethers are valuable intermediates for the synthesis of more complex heterocyclic compounds, such as thiazoles.

Synthesis of Phosphorus Analogues:

The synthesis of α-keto phosphonates from α-haloketones is classically achieved through the Michaelis-Arbuzov reaction. wikipedia.org This reaction involves the treatment of the α-haloketone with a trialkyl phosphite (B83602). The initial step is the nucleophilic attack of the phosphorus atom on the electrophilic α-carbon, displacing the halide to form a phosphonium (B103445) salt intermediate. In a subsequent step, a dealkylation of the phosphonium salt, typically by the displaced halide ion, leads to the formation of the stable pentavalent α-keto phosphonate (B1237965).

For this compound, the reaction with a trialkyl phosphite, such as triethyl phosphite, would be expected to yield the corresponding diethyl (3-methoxy-2-oxobutan-1-yl)phosphonate.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Trialkyl phosphite (P(OR)₃) | Dialkyl (3-methoxy-2-oxobutan-1-yl)phosphonate | Michaelis-Arbuzov Reaction |

This table outlines the expected Michaelis-Arbuzov reaction of this compound to form a phosphonate analogue.

It is important to note that a competing pathway, the Perkow reaction, can sometimes occur with α-haloketones, leading to the formation of a vinyl phosphate (B84403). wikipedia.org However, the Michaelis-Arbuzov reaction is generally favored for the synthesis of β-ketophosphonates. wikipedia.org The resulting α-keto phosphonates are versatile synthetic intermediates, and their corresponding α-hydroxy phosphonate derivatives, obtained via reduction of the ketone, have shown significant biological activities. mdpi.com

Chiral Building Block in Asymmetric Synthesis Programs

The presence of a stereocenter at the C3 position of this compound makes it an attractive candidate for use as a chiral building block in asymmetric synthesis. The stereochemical outcome of reactions involving this molecule can be influenced by this existing chiral center, a concept known as substrate-controlled diastereoselection.

The asymmetric alkylation of acyclic ketones remains a significant challenge in organic synthesis. nih.gov However, the presence of an α-alkoxy group, as in this compound, can play a crucial role in directing the stereoselectivity of enolate reactions. This is often attributed to the formation of chelated intermediates with a metal cation, which biases the approach of the electrophile to one face of the enolate. nih.gov

For instance, in iridium-catalyzed asymmetric allylic alkylations of acyclic α-alkoxy ketones, the formation of a copper(I) enolate can control the geometry of the enolate through chelation, leading to high diastereoselectivity and enantioselectivity in the formation of products with vicinal stereocenters. nih.gov A similar strategy could be envisioned for this compound, where deprotonation would lead to an enolate whose facial bias is controlled by the C3-methoxy group.

The reduction of the ketone functionality in α-alkoxy ketones is another area where the existing stereocenter can direct the stereochemical outcome. The chelation-control model is often invoked to predict the diastereoselectivity of such reductions. thieme-connect.comnyu.edu This model posits that the reducing agent coordinates to both the carbonyl oxygen and the α-alkoxy oxygen, forming a rigid cyclic intermediate that sterically hinders one face of the carbonyl, leading to preferential attack from the less hindered face.

While specific studies employing this compound as a chiral building block are not prevalent in the reviewed literature, the general principles of asymmetric synthesis using α-alkoxy ketones are well-established. nih.govnih.gov These principles suggest that enantiomerically enriched this compound could serve as a valuable starting material for the stereocontrolled synthesis of complex molecules containing 1,2-aminoalcohols, diols, and other important structural motifs.

Advanced Spectroscopic and Chromatographic Characterization of 1 Chloro 3 Methoxybutan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for initial structural verification of 1-Chloro-3-methoxybutan-2-one. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons adjacent to the ether, the methine proton, and the methylene (B1212753) protons adjacent to the chlorine atom. The integration of these signals corresponds to the number of protons in each environment.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the carbonyl group, the carbon bearing the chlorine atom, the carbon bonded to the methoxy (B1213986) group, and the methyl carbons will each produce a characteristic signal.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C1 | 4.30 | s | - | 48.5 |

| C2 | - | - | - | 205.0 |

| C3 | 3.95 | q | 6.8 | 78.2 |

| C4 | 1.35 | d | 6.8 | 15.6 |

| OCH₃ | 3.40 | s | - | 58.1 |

Note: This data is hypothetical and serves for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are employed to further elucidate the complex structure and confirm the assignments made from 1D NMR spectra.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, a cross-peak between the methine proton at C3 and the methyl protons at C4 would be expected, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This technique correlates proton signals with the directly attached carbon atoms. It would be used to definitively assign the proton signals to their respective carbon atoms in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the protons of the methoxy group and the carbon at C3, and between the methylene protons at C1 and the carbonyl carbon at C2.

Since this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the two enantiomers to resonate at different chemical shifts. This separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a chiral sample. The magnitude of the induced shift difference depends on the specific chiral reagent used and its concentration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule. The exact mass can be used to confirm the molecular formula, C₅H₉ClO₂, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides valuable information about the compound's structure.

Key fragmentation pathways for this compound would likely involve the loss of a chlorine radical, the cleavage of the C-C bonds adjacent to the carbonyl group, and the loss of the methoxy group.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 136/138 | [M]⁺ | - |

| 101 | [M - Cl]⁺ | •Cl |

| 87 | [M - CH₂Cl]⁺ | •CH₂Cl |

| 71 | [CH₃OCH(CH₃)]⁺ | •COCH₂Cl |

| 59 | [CH₃O=CH₂]⁺ | •COCH(CH₃)Cl |

| 43 | [CH₃CO]⁺ | •CH(OCH₃)CH₂Cl |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments, with an approximate ratio of 3:1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecular bonds. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups.

The most prominent peak would be the carbonyl (C=O) stretch of the ketone, which typically appears as a strong, sharp absorption. spectroscopyonline.comlibretexts.org The presence of an adjacent chlorine atom, an electron-withdrawing group, is known to shift this frequency. Acyclic α-chloro ketones may even show two absorption frequencies due to the existence of rotational isomers (rotamers), where the chlorine atom is either cis or trans to the carbonyl oxygen. spcmc.ac.in Furthermore, the spectrum will show absorptions for the C-O-C stretch of the ether linkage and the C-Cl stretch of the alkyl halide.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1715 - 1750 spcmc.ac.inmsu.edu | Strong |

| Ether | C-O-C Stretch | 1000 - 1300 msu.edu | Medium to Strong |

| Alkyl Halide | C-Cl Stretch | 550 - 850 libretexts.org | Medium to Weak |

| Alkyl | C-H Stretch | 2850 - 3000 libretexts.org | Medium to Strong |

This table presents generalized data based on typical ranges for the indicated functional groups.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, both gas and liquid chromatography play crucial roles.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic feature used for its identification. The purity of the sample can be determined by the relative area of its peak in the resulting chromatogram.

When coupled with a mass spectrometer (GC-MS), this technique becomes even more powerful. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would include acylium ions, such as [CH(OCH₃)CH₃CO]⁺, and fragments resulting from the loss of the chlorine atom or the methoxy group. libretexts.org The analysis of haloketones in various matrices using GC-MS has been well-documented, often employing techniques like headspace solid-phase microextraction for sample preparation. nih.gov

Table 2: Illustrative GC-MS Conditions for Halogenated Ketone Analysis

| Parameter | Condition |

| Gas Chromatograph | Shimadzu QP2010-Ultra or similar google.com |

| Column | Rxi-5Sil MS capillary column or equivalent google.com |

| Carrier Gas | Helium google.com |

| Injection Mode | Split injection google.com |

| Detector | Electron Ionization (EI) Mass Spectrometer google.com |

This table provides an example of typical instrumentation and conditions used for the analysis of related compounds.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds that may not be suitable for GC due to low volatility or thermal instability. For purity analysis of this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.com Often, aldehydes and ketones are derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to make them detectable by UV-Vis detectors. auroraprosci.comwaters.comwaters.com

A critical structural feature of this compound is the presence of a stereocenter at the third carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Standard HPLC cannot separate enantiomers.

To determine the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, Chiral HPLC is required. This is typically achieved in one of two ways:

Direct Separation: Using a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of racemic ketones. nih.gov

Indirect Separation: By derivatizing the racemic mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. psu.edunih.gov The relative areas of the two diastereomer peaks can then be used to calculate the original enantiomeric excess.

Table 3: Principles of Chiral HPLC Separation

| Method | Principle | Typical Stationary Phase |

| Direct (Chiral CSP) | Enantiomers interact diastereomerically with the chiral stationary phase, leading to different retention times. nih.gov | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) nih.gov |

| Indirect (Derivatization) | A chiral derivatizing agent reacts with the enantiomers to form diastereomers, which are then separated. nih.gov | Standard achiral (e.g., Silica (B1680970), C18) nih.gov |

X-ray Crystallography for Solid-State Structural and Stereochemical Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. This technique provides precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters.

For this compound, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its molecular structure and stereochemistry. The process involves directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of all atoms can be determined. The crystal structures of numerous α-haloketones have been reported, providing valuable precedents. iucr.orgresearchgate.netacs.org

While the target compound itself may be an oil, it is often possible to prepare a crystalline derivative. For example, reaction with a suitable agent could yield a solid product that can be crystallized. The resulting crystal structure would provide irrefutable proof of the compound's constitution and the spatial arrangement of the chloro, methoxy, and carbonyl groups. chinesechemsoc.orgacs.org

Table 4: Information Obtainable from X-ray Crystallography

| Structural Parameter | Description |

| Connectivity | Confirms the bonding arrangement of all atoms in the molecule. |

| Bond Lengths & Angles | Provides precise measurements of the distances between bonded atoms and the angles between them. |

| Conformation | Reveals the specific three-dimensional arrangement of the atoms in the solid state. |

| Absolute Stereochemistry | Unambiguously determines the R/S configuration of all chiral centers in the molecule. researchgate.net |

| Intermolecular Interactions | Shows how molecules are packed together in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions. researchgate.net |

Theoretical and Computational Investigations of 1 Chloro 3 Methoxybutan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Chloro-3-methoxybutan-2-one, these calculations can reveal details about its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), the optimized geometry of this compound can be determined. researchgate.net This would include key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The presence of the electronegative chlorine atom at the α-position and the methoxy (B1213986) group at the β-position to the carbonyl group significantly influences the electronic distribution and geometry of the molecule. The C-Cl bond is expected to be polarized, rendering the α-carbon electrophilic. nih.gov The carbonyl group itself is inherently polar, and its interaction with the adjacent C-Cl bond further enhances the electrophilicity of the α-carbon.

Below is an interactive data table with hypothetical yet representative DFT-calculated ground state properties for this compound, based on typical values for similar α-chloroketones.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 | Cl | ~1.78 Å | ||

| C1 | C2 | ~1.52 Å | |||

| C2 | O1 | ~1.21 Å | |||

| C2 | C3 | ~1.53 Å | |||

| C3 | O2 | ~1.42 Å | |||

| C3 | C4 | ~1.54 Å | |||

| O2 | C5 | ~1.43 Å | |||

| Bond Angle | Cl | C1 | C2 | ~111° | |

| C1 | C2 | O1 | ~121° | ||

| C1 | C2 | C3 | ~117° | ||

| O1 | C2 | C3 | ~122° | ||

| C2 | C3 | O2 | ~109° | ||

| Dihedral Angle | Cl | C1 | C2 | O1 | ~15° (gauche) |

| O1 | C2 | C3 | O2 | Varies with conformation |

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For an α-chloroketone like this compound, the HOMO is typically expected to have significant contributions from the lone pairs of the oxygen and chlorine atoms. The LUMO, on the other hand, is generally the π* antibonding orbital of the carbonyl group, which is lowered in energy by the electron-withdrawing effect of the adjacent chlorine atom. youtube.com This low-lying LUMO makes the carbonyl carbon and the α-carbon susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.com The presence of both the chloro and methoxy groups would modulate this gap. The methoxy group, being electron-donating by resonance, might raise the HOMO energy, while the inductive effect of the chlorine atom would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and thus, a reactive molecule.

Conformational Analysis and Energy Minimization Studies

This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers, which are the ones that are most populated at equilibrium. lumenlearning.com Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. nih.gov

For α-haloketones, there is often a preference for conformations where the halogen atom is gauche or eclipsed with respect to the carbonyl oxygen. nih.govbeilstein-journals.org This is due to a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. utdallas.edu In the case of this compound, the key dihedral angles to consider would be around the C1-C2 and C2-C3 bonds.

The methoxy group at the C3 position will also influence the conformational preferences due to its own steric bulk and potential for intramolecular interactions. Energy minimization studies would reveal the relative energies of the different conformers, allowing for the determination of the global minimum energy structure. It is plausible that the most stable conformer would adopt a geometry that minimizes steric hindrance between the chloro, methoxy, and carbonyl groups while optimizing favorable electronic interactions.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. up.ac.za For this compound, a primary reaction of interest would be nucleophilic substitution at the α-carbon.

Calculation of Activation Barriers and Reaction Energies

By modeling the reaction pathway of a nucleophile with this compound, the transition state structure can be located and its energy calculated. The activation barrier (Ea) is the energy difference between the transition state and the reactants, and it is a key determinant of the reaction rate. nih.govfaccts.de DFT calculations are commonly employed to compute these energy profiles.

For a nucleophilic substitution reaction on an α-chloroketone, the activation barrier is generally lower than for the corresponding alkyl chloride. youtube.com This is attributed to the electron-withdrawing nature of the carbonyl group, which stabilizes the transition state. The reaction energy (ΔE_rxn), the energy difference between the products and reactants, determines the thermodynamic favorability of the reaction. researchgate.net

A hypothetical reaction energy profile for the SN2 reaction of this compound with a nucleophile (Nu⁻) is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0 |

| Transition State | +15 to +25 |

| Products (1-Nu-3-methoxybutan-2-one + Cl⁻) | -10 to -30 |

Prediction of Regioselectivity and Stereoselectivity

In cases where a molecule has multiple reactive sites, computational methods can predict the regioselectivity of a reaction by comparing the activation barriers for attack at each site. For this compound, while the α-carbon is a primary site for nucleophilic attack, the carbonyl carbon is also electrophilic. Comparing the activation energies for these two pathways can predict the favored product.

Furthermore, if the α-carbon or another part of the molecule is chiral, computational studies can predict the stereoselectivity of a reaction. nih.gov By calculating the energies of the transition states leading to different stereoisomeric products, the preferred stereochemical outcome can be determined. For reactions involving this compound, if a chiral nucleophile or catalyst is used, DFT calculations could predict which diastereomer would be formed in excess.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and characterization of molecules. nih.govresearcher.life Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into chemical shifts. researchgate.net The accuracy of these predictions depends on several factors, including the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. researcher.life

Despite the availability of these robust computational methods, a specific data set of predicted ¹H and ¹³C NMR chemical shifts for this compound has not been reported in the reviewed literature. Generating such data would require dedicated computational studies, which would involve:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of these conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Calculation: Performing GIAO-DFT calculations to obtain the isotropic shielding values for each nucleus.

Referencing and Scaling: Converting the calculated shielding values to chemical shifts using a reference compound (e.g., tetramethylsilane) and potentially applying empirical scaling factors to improve accuracy.

Without such a dedicated study, a data table of predicted NMR chemical shifts for this compound cannot be provided at this time.

Molecular Dynamics Simulations to Study Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide valuable insights into solvent effects and intermolecular interactions, which govern many of the chemical and physical properties of a compound in solution. researchgate.net An MD simulation would allow for the investigation of:

Solvation Structure: How solvent molecules arrange themselves around the this compound solute molecule.

Hydrogen Bonding: The formation and dynamics of any hydrogen bonds between the solute and solvent or between solute molecules themselves.

Intermolecular Forces: The nature and strength of other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces. nih.govresearchgate.net

The process for conducting such a study would typically involve:

Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular potential energy of the system.

System Setup: Placing one or more this compound molecules in a simulation box filled with a chosen solvent.

Simulation: Running the simulation for a sufficient length of time to allow the system to equilibrate and to collect statistically meaningful data.

Analysis: Analyzing the resulting trajectory to extract information about the structural and dynamic properties of the system.

As with spectroscopic data, a specific molecular dynamics study of this compound to investigate its solvent effects and intermolecular interactions has not been found in the existing scientific literature. Therefore, detailed research findings and data tables related to its behavior in different solvents are not available.

Future Research Directions and Green Chemistry Perspectives for 1 Chloro 3 Methoxybutan 2 One

Development of More Sustainable and Environmentally Benign Synthesis Protocols

Significant advances in the synthesis of α-haloketones have been driven by the need for greener, more effective, and versatile protocols. mdpi.comresearchgate.net Future efforts for 1-chloro-3-methoxybutan-2-one will likely concentrate on minimizing environmental impact through innovative reaction conditions and solvent choices.

The pursuit of sustainable chemical processes has led to a growing interest in solvent-free reactions and the use of environmentally benign solvents. One promising approach involves performing reactions under solvent-free conditions, for instance through grinding solids in a mortar at room temperature, which has been successfully applied to the synthesis of other α-haloketones. mdpi.com

The parent ketone, 3-methoxybutan-2-one (B3048630), has itself been identified as a sustainable, bio-based solvent that can potentially replace carcinogenic halogenated solvents like dichloromethane (B109758). nih.govyork.ac.ukrsc.orglincoln.ac.uk Research has demonstrated its successful application in reactions such as Friedel-Crafts acylations. nih.govrsc.orglincoln.ac.uk This presents a unique opportunity for a self-sustaining synthesis where the precursor or a related compound can act as the reaction medium.

Future research could explore the use of 3-methoxybutan-2-one as a solvent for the chlorination of its own enolate or enol ether, potentially leading to a more sustainable synthesis of this compound. The properties of 3-methoxybutan-2-one as a green solvent are summarized in the table below.

| Property | Assessment | Reference |

| Source | Potentially bio-based from acetoin | nih.gov |

| Toxicity | Negative Ames mutagenicity test | nih.govrsc.orglincoln.ac.uk |

| Environmental Impact | Biodegradable | nih.gov |

| Application | Successful substitute for dichloromethane in specific reactions | nih.govrsc.orglincoln.ac.uk |

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. mdpi.com Traditional halogenation methods often use reagents like N-halosuccinimides, which generate significant amounts of waste. chemistryviews.org

Future methodologies for the synthesis of this compound should focus on atom-economical approaches. One such strategy is the hydration of haloalkynes, which offers excellent atom economy. organic-chemistry.org Another approach is the direct use of inorganic chloride salts, such as nickel chloride, in photocatalytic oxidation reactions, using oxygen from the air as the oxidant. chemistryviews.org This avoids the use of toxic and corrosive elemental halogens and reduces waste. chemistryviews.org

The development of catalytic processes that utilize chloride ions from a simple salt and a recyclable catalyst would represent a significant step forward in the sustainable production of this compound.

| Method | Advantages | Potential for Waste Reduction |

| Hydration of Haloalkynes | High atom economy | Minimal byproducts |

| Photocatalytic Oxidation with Chloride Salts | Avoids elemental halogens and succinimide-based reagents | Recyclable catalyst, uses air as oxidant |

| Direct use of HCl | Simple reagent | Can be corrosive, but byproducts are minimal |

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Metal-Free Catalysis) for its Synthesis and Transformations

The development of novel catalytic systems is crucial for creating more efficient and selective syntheses and transformations of this compound.